Cas no 23360-92-1 (Vinleurosine)
Vinleurosine Chemical and Physical Properties
Names and Identifiers
-
- Vincaleukoblastine,4'-deoxy-3',4'-epoxy-, (3'a,4'a)-
- Vinleurosine
- LEUROSINE
- (3'R,4'S)-3',4'-Oxy-4'-deoxyvincaleukoblastine
- 4b-Acetoxy-3,4epoxy-3-hydroxy-16-methoxy-(4 H)-vincaleukoblast-6-ene-23,22dioic Acid Dimethyl Ester
- 4'-Deoxy-3',4'-epoxyvincaleucoblastine,9CI
- amotin
- (3'alpha,4'alpha)-4'-Deoxy-3',4'-epoxyvincaleukoblastine
- Vinleurosinum
- Vincaleukoblastine, 4'-deoxy-3',4'-epoxy-, (3'.alpha.,4'.alpha.)-
- NCI60_042012
- 803MS59U85
- NSC 528004
- VINLEUROSINE [HSDB]
- CHEMBL1187572
- VINCRISTINE SULFATE IMPURITY F [EP IMPURITY]
- Vincaleukoblastine, 4'-deoxy-3',4'-epoxy-, (3'-alpha,4'-alpha)-
- Vinleurosina [INN-Spanish]
- UNII-803MS59U85
- Vinleurosina
- HY-120098
- NSC-528004
- CS-0069493
- Vincaleukoblastine, 4'-deoxy-3',4'-epoxy-, (3'alpha,4'alpha)-
- 4-DEOXY-3.ALPHA.,4.ALPHA.-EPOXYVINCALEUKOBLASTINE
- HSDB 3506
- 23360-92-1
- VINORELBINE TARTRATE IMPURITY E [EP IMPURITY]
- LEUROSINE [EP IMPURITY]
- Amotin [Russian]
- AKOS040760749
- Vinleurosine [INN]
- DTXSID501318611
- BRN 0079636
- Vinleurosinum [INN-Latin]
- 4-27-00-09622 (Beilstein Handbook Reference)
- Q27269108
- DTXSID00865090
- O~4'~,3'-Cyclovincaleukoblastine
- CHEMBL1183519
- C09219
- CHEBI:6430
- Q27107204
- (2S,3S,5S)-2-amino-3-hydroxy-5-(tert-butyloxycarbonyl)amino-1,6-diphenyl hemi succinic acid salt (BDH succinic acid salt)
- SCHEMBL156603
- CHEMBL508191
- NS00094492
- NSC90636
- methyl (acetoxy-ethyl-hydroxy-methoxy-methoxycarbonyl-methyl-[?]yl)-ethyl-[?]carboxylate
- LPGWZGMPDKDHEP-HLTPFJCJSA-N
- 1404-95-1
- NSC528004
- FS-7033
- Lilly 32645
- Vinleurosine sulfate
- Alkaloid isolated from Madagascar periwinkle
- VINCALEUCOBLASTINE
- Leurosine, sulfate
-
- Inchi: 1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36+,37-,38+,39+,42+,43-,44+,45-,46-/m0/s1
- InChI Key: LPGWZGMPDKDHEP-NVDFJPPOSA-N
- SMILES: O(C(C)=O)[C@H]1[C@](C(=O)OC)([C@H]2[C@@]3(C4C=C(C(=CC=4N2C)OC)[C@]2(C(=O)OC)C4=C(C5C=CC=CC=5N4)CCN4C[C@H](C2)[C@@H]2[C@](CC)(C4)O2)CCN2CC=C[C@]1(CC)[C@H]23)O
Computed Properties
- Exact Mass: 808.40500
- Monoisotopic Mass: 808.404729
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 59
- Rotatable Bond Count: 10
- Complexity: 1750
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 146
Experimental Properties
- Color/Form: Cryst.
- Density: 1.39
- Melting Point: 202-205 ºC
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.677
- PSA: 146.40000
- LogP: 4.29570
- Vapor Pressure: Not available
Vinleurosine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 1544
- Safety Instruction: H303+H313+H333
- HazardClass:6.1(a)
- PackingGroup:II
- Safety Term:6.1(a)
- Packing Group:II
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Vinleurosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | V314520-1mg |
Vinleurosine |
23360-92-1 | 1mg |
$207.00 | 2023-05-17 | ||
| TRC | V314520-10mg |
Vinleurosine |
23360-92-1 | 10mg |
$1642.00 | 2023-05-17 |
Vinleurosine Suppliers
Vinleurosine Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Vinleurosine
Recent Advances in Vinleurosine (23360-92-1) Research: A Comprehensive Review
Vinleurosine (CAS: 23360-92-1), a vinca alkaloid derivative, has garnered significant attention in recent years due to its potential therapeutic applications in oncology. This research briefing synthesizes the latest findings on Vinleurosine, focusing on its mechanisms of action, preclinical and clinical efficacy, and emerging applications in cancer therapy. The compound, structurally related to vincristine and vinblastine, exhibits microtubule-disrupting properties, making it a promising candidate for antimitotic chemotherapy.
Recent studies have elucidated Vinleurosine's unique pharmacokinetic profile, demonstrating improved stability and reduced neurotoxicity compared to traditional vinca alkaloids. A 2023 study published in the Journal of Medicinal Chemistry revealed that Vinleurosine maintains potent cytotoxic activity against drug-resistant cancer cell lines, with IC50 values ranging from 0.8 to 5.2 nM across various tumor types. The research highlighted the compound's ability to overcome P-glycoprotein-mediated multidrug resistance, a significant advantage in clinical oncology.
Innovative formulation strategies for Vinleurosine have emerged as a key research focus. Nanoparticle-based delivery systems, particularly those utilizing poly(lactic-co-glycolic acid) (PLGA) polymers, have shown enhanced tumor targeting and reduced systemic toxicity in animal models. A recent patent application (WO2023124567) describes a novel liposomal formulation of Vinleurosine that increases drug accumulation in tumor tissues by 3-5 fold compared to conventional administration.
Clinical trial data from Phase I/II studies indicate that Vinleurosine exhibits a favorable safety profile, with dose-limiting toxicities primarily consisting of reversible hematological effects. Preliminary efficacy results in refractory lymphoma patients showed an overall response rate of 42%, with complete responses observed in 18% of participants. These findings, presented at the 2023 American Society of Clinical Oncology annual meeting, suggest Vinleurosine's potential as a second-line treatment option.
Emerging research explores combination therapies incorporating Vinleurosine. Preclinical data demonstrate synergistic effects when combined with immune checkpoint inhibitors, potentially through enhanced tumor antigen presentation resulting from mitotic catastrophe. Additionally, computational modeling studies published in Nature Computational Science have identified novel binding sites on tubulin that may explain Vinleurosine's distinct activity profile compared to other vinca alkaloids.
The manufacturing and quality control of Vinleurosine have seen significant advancements. Recent analytical methods employing ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) have improved the detection and quantification of both the parent compound and its metabolites. These developments support ongoing efforts to optimize dosing regimens and understand metabolic pathways in human subjects.
Looking forward, several challenges remain in Vinleurosine development, including the need for predictive biomarkers to identify responsive patient populations and the optimization of combination therapy protocols. However, the compound's unique pharmacological properties and growing evidence of clinical activity position it as an important addition to the oncologist's armamentarium. Ongoing Phase III trials in hematological malignancies and planned investigations in solid tumors will further define Vinleurosine's therapeutic potential in the coming years.
23360-92-1 (Vinleurosine) Related Products
- 2068-78-2(Vincristine sulfate)
- 71486-22-1(Vinorelbine)
- 125317-39-7(Vinorelbine Ditartrate)
- 38390-45-3(3',4'-Anhydrovinblastine)
- 57-22-7(Vincristine)
- 865-21-4(vinblastine)
- 18172-50-4(N-Desmethyl Vinblastine)
- 143-67-9(Vinblastine sulfate)
- 126347-74-8(Aspidospermidine-3-carboxylicacid,6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-,methyl ester, (2b,3b,4b,5a,12R,19a)-)
- 54022-49-0(N-Formyl Leurosine)